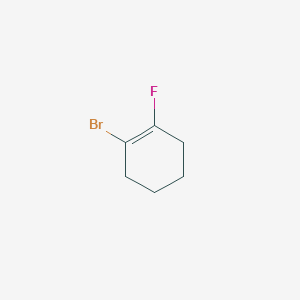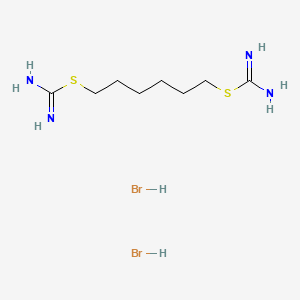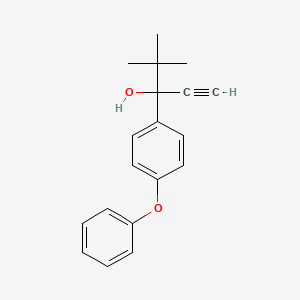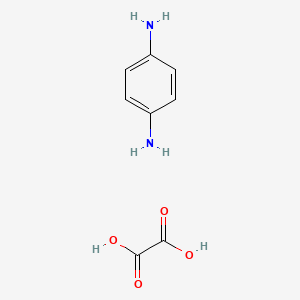
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C12H12N2O. It is a member of the pyrimidinone family, characterized by a pyrimidine ring fused with a ketone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Biginelli reaction or similar condensation reactions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 5-Phenyl-2,4-dihydropyrimidin-4-one
- 2,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one
Uniqueness
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5527-45-7 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O/c1-8-11(10-6-4-3-5-7-10)12(15)14-9(2)13-8/h3-7H,1-2H3,(H,13,14,15) |
Clave InChI |
PCZTWXRAMVQJJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)

![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)







